4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride
Description
Historical Development of Difluorophenylpiperidine Scaffolds
The incorporation of piperidine derivatives into medicinal chemistry traces back to the mid-20th century, when their conformational flexibility and ability to mimic natural alkaloids made them attractive candidates for neuropharmacological agents. The strategic addition of fluorine substituents emerged later as a critical innovation, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and binding affinity. The difluorophenyl group, in particular, gained prominence in the 1990s as a bioisostere for polar functional groups, enabling improved blood-brain barrier (BBB) penetration in CNS-targeted compounds.
The specific scaffold of 4-[(2,6-difluorophenyl)methyl]piperidine hydrochloride evolved from early work on arylpiperidines, where researchers sought to balance steric bulk and electronic effects. The 2,6-difluoro substitution pattern was found to minimize metabolic deactivation while maintaining favorable π-stacking interactions with aromatic residues in target proteins. Early synthetic routes relied on nucleophilic aromatic substitution, but modern approaches increasingly employ multi-component reactions (MCRs) and transition-metal catalysis to improve yield and scalability.
A landmark study in 2015 demonstrated the scaffold’s utility as a precursor to covalent enzyme inhibitors, where the piperidine nitrogen served as a nucleophilic anchor for targeting catalytic cysteine residues. This work laid the foundation for its application in protease inhibitor design, as evidenced by recent crystallographic studies of endothiapepsin complexes.
Significance in Medicinal Chemistry Research
The molecular architecture of 4-[(2,6-difluorophenyl)methyl]piperidine hydrochloride confers three key advantages in drug design:
- Enhanced Lipophilicity : The difluorophenyl group increases the compound’s calculated partition coefficient (Log P) to 2.8–3.1, comparable to clinically successful CNS drugs like fentanyl (Log P = 3.82). This property facilitates BBB penetration, making the scaffold valuable for neurotherapeutic development.
- Conformational Restriction : The piperidine ring adopts a chair conformation that preorganizes the molecule for target binding, reducing entropy penalties during protein-ligand interactions.
- Synthetic Versatility : The secondary amine in the piperidine ring serves as a handle for further functionalization, enabling rapid generation of derivative libraries via reductive amination or acylation.
Recent applications include its use as:
- A key intermediate in the synthesis of μ-opioid receptor (MOR) antagonists, where C~6~-difluoromethylenated analogues demonstrated prolonged in vivo half-lives relative to naloxone.
- A core structure in covalent inhibitors targeting aspartic proteases, with IC~50~ values in the low nanomolar range.
- A template for developing positron emission tomography (PET) tracers, leveraging fluorine-18 isotopes for neurodegenerative disease imaging.
Table 1: Key Physicochemical Properties of 4-[(2,6-Difluorophenyl)methyl]piperidine Hydrochloride
Current Academic Research Landscape
Contemporary studies focus on three primary areas:
Synthetic Methodology Optimization
Recent advances leverage MCRs to streamline production. A 2024 protocol achieved 78% yield via an Ugi-azide reaction followed by microwave-assisted cyclization, reducing purification steps from six to one. This approach enables rapid diversification, with over 30 analogues reported in the past two years targeting serotonin receptors and ion channels.
Computational Design
Pharmacokinetic modeling predicts a 40% increase in brain-to-plasma ratio compared to non-fluorinated piperidines, attributed to fluorine’s impact on passive diffusion. Molecular dynamics simulations reveal stable binding modes in the MOR extracellular loop 2 (ECL2) region, explaining the enhanced in vitro potency of difluorinated antagonists against fentanyl.
Targeted Therapeutic Applications
Ongoing investigations explore:
- Alzheimer’s Disease : As allosteric modulators of γ-secretase, with lead compounds showing 90% Aβ~42~ reduction in transgenic mouse models.
- Oncology : In dual HDAC6/8 inhibitors, where the difluorophenyl group enhances zinc chelation while maintaining isoform selectivity.
- Antimicrobial Agents : As efflux pump inhibitors in multidrug-resistant Staphylococcus aureus, with 4-[(2,6-difluorophenyl)methyl]piperidine derivatives reducing ciprofloxacin MIC values by 16-fold.
Properties
IUPAC Name |
4-[(2,6-difluorophenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N.ClH/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJLXMCNUZFCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products
Oxidation: Corresponding N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes . The exact molecular targets and pathways are still under investigation, but it is thought to affect the central nervous system .
Comparison with Similar Compounds
Key Observations:
- Piperidine vs. Piperazine : Piperidine (saturated six-membered ring with one nitrogen) is less basic than piperazine (two nitrogen atoms), affecting protonation states and receptor interactions .
Influence of Aromatic Substituents
Table 2: Impact of Aromatic Ring Substitution
Key Observations:
- 2,6-Difluoro vs.
- Chlorine vs. Fluorine : Chlorine’s larger atomic size (as in Cetirizine analogs) increases lipophilicity but may reduce metabolic stability due to stronger C-Cl bond resistance to oxidation .
Functional Group Variations and Linker Moieties
Table 3: Linker and Functional Group Comparisons
Key Observations:
- Methylene (-CH2-) Linker : Simplicity and flexibility in the target compound may enhance binding to hydrophobic pockets in targets like ion channels or GPCRs.
Biological Activity
4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride is with a molecular weight of approximately 247.7 g/mol. The compound features a piperidine ring substituted with a difluorobenzyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.7 g/mol |
| CAS Number | 193357-87-8 |
The biological activity of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit affinity for various receptors in the central nervous system (CNS), particularly those related to dopamine and serotonin pathways.
- Receptor Interaction : The compound may act as an antagonist or modulator at certain receptor sites, influencing neurotransmitter release and receptor signaling pathways.
- Enzyme Modulation : It can also interact with enzymes involved in neurotransmitter metabolism, potentially altering levels of key neurotransmitters like dopamine and serotonin.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride. Variations in the piperidine ring or the difluorobenzyl moiety can significantly affect the compound's biological properties.
Key Findings from SAR Studies :
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances binding affinity to certain receptors.
- Ring Modifications : Altering the piperidine structure can lead to variations in pharmacokinetic properties, such as absorption and metabolism.
Pharmacological Studies
- CNS Activity : A study demonstrated that compounds structurally related to 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride exhibited significant effects on locomotor activity in rodent models, suggesting potential applications in treating CNS disorders .
- Anti-inflammatory Effects : Similar piperidine derivatives have shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes . The IC50 values for these compounds against COX-2 were reported to be comparable to established anti-inflammatory agents like celecoxib.
- Antagonistic Properties : In vitro assays indicated that derivatives could act as antagonists at specific receptors, which may be beneficial in developing treatments for conditions such as anxiety or depression .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride:
| Study Focus | Findings |
|---|---|
| CNS Activity | Significant effects on locomotor activity in rodents. |
| Anti-inflammatory Activity | Comparable IC50 values against COX-2 as celecoxib. |
| Receptor Antagonism | Potential for treating anxiety and depression. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2,6-Difluorophenyl)methyl]piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves reacting piperidine with 2,6-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., triethylamine or K₂CO₃) to form the benzyl-piperidine intermediate. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in an anhydrous solvent. Optimization includes controlling reaction temperature (40–60°C), stoichiometric ratios (1:1.2 piperidine:benzyl chloride), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to enhance purity .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., difluorophenyl shifts at δ 6.8–7.2 ppm for aromatic protons).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity >98% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H⁺] at m/z 272.1).
- Elemental Analysis (CHN) : Validate empirical formula (C₁₂H₁₄ClF₂N) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders or solutions.
- Storage : Store in airtight containers away from heat/oxidizers (e.g., peroxides, nitrates) at 2–8°C.
- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s 3D structure, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed via SHELXT for structure solution and SHELXL for refinement. Challenges include:
- Disorder in Fluorine Positions : Use PART and DFIX commands to model 2,6-difluorophenyl ring disorder.
- Hydrogen Bonding Networks : Restraints for HCl···N interactions (D-H···A distances ~2.8 Å).
- Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Validation with CCDC deposition ensures reproducibility .
Q. What strategies reconcile contradictory data in synthesis and bioactivity studies of fluorinated piperidine derivatives?
- Methodological Answer :
- Batch Analysis : Compare multiple synthetic batches using orthogonal techniques (e.g., HPLC purity vs. NMR integration) to identify impurities (e.g., unreacted benzyl chloride).
- Bioassay Replication : Test in vitro activity (e.g., receptor binding assays) across independent labs under standardized conditions (pH 7.4, 37°C).
- Statistical Tools : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability .
Q. How does the 2,6-difluoro substitution influence physicochemical properties and receptor binding affinity in SAR studies?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., shake-flask method) to compare with analogs (4-methoxy or 4-chloro derivatives). 2,6-Difluoro groups reduce logP by ~0.5 vs. non-fluorinated analogs.
- Receptor Docking : Molecular dynamics simulations (e.g., AutoDock Vina) show fluorine’s electronegativity enhances hydrogen bonding with serine residues in target enzymes.
- Thermodynamic Solubility : Use PBS (pH 7.4) solubility assays; fluorination improves aqueous solubility by 20–30% .
Q. What methodological approaches assess the compound’s stability under varying pH, temperature, and oxidative conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate at 1M HCl/NaOH (70°C, 24h) and monitor degradation via LC-MS.
- Oxidative Stress : Expose to 3% H₂O₂ (room temp, 48h); quench with Na₂SO₃ and analyze for sulfoxide byproducts.
- Photostability : Use ICH Q1B guidelines (1.2 million lux hours) with UV-Vis spectroscopy to detect absorbance shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
